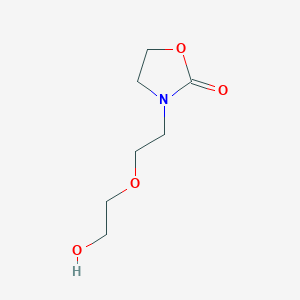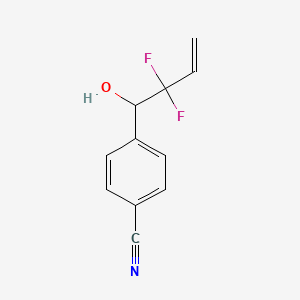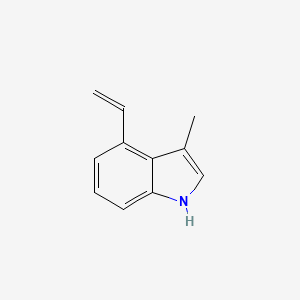
3-(Aminooxy)butane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminooxy)butane-2-thiol is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a valuable reagent in various chemical and biological applications. The presence of the aminooxy group allows for bioorthogonal reactions with carbonyl compounds, while the thiol group can participate in thiol-disulfide exchange reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)butane-2-thiol typically involves the reaction of an alkyl halide with thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications.
化学反应分析
Types of Reactions
3-(Aminooxy)butane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aminooxy group can react with carbonyl compounds to form oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as zinc and acid can be used to convert disulfides back to thiols.
Substitution: The reaction with carbonyl compounds typically occurs under mild conditions, often in aqueous media.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Oximes (R-CH=N-O-R’).
科学研究应用
3-(Aminooxy)butane-2-thiol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Aminooxy)butane-2-thiol involves its ability to form stable bonds with carbonyl compounds through the aminooxy group, resulting in the formation of oximes . The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in maintaining the redox balance in biological systems . These reactions are highly specific and occur under mild conditions, making the compound suitable for various applications.
相似化合物的比较
Similar Compounds
2-Butanethiol: Contains only a thiol group and lacks the aminooxy functionality.
Methanethiol: A simpler thiol compound with a single carbon chain.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness
3-(Aminooxy)butane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. Its ability to form stable oximes and participate in thiol-disulfide exchange reactions makes it a versatile reagent in both chemical and biological research .
属性
分子式 |
C4H11NOS |
|---|---|
分子量 |
121.20 g/mol |
IUPAC 名称 |
O-(3-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3 |
InChI 键 |
CDPTVXUSDGYFQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)S)ON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
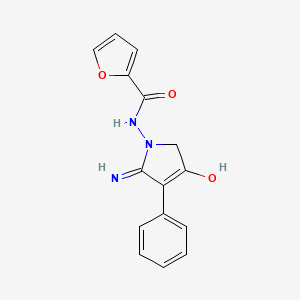
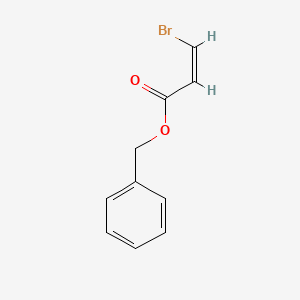
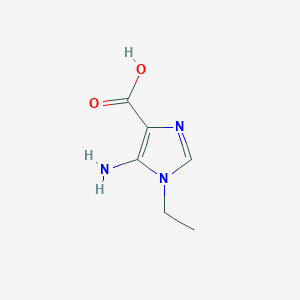
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
